N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-15-10-12(24-2)8-9-16(15)25-3/h4-10,20H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHJAXLMFIBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
DMPI is characterized by its unique structure, which includes a dimethoxyphenyl group and an indole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Structure
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
Research indicates that DMPI exhibits various biological activities, including:
- Anticancer Activity : DMPI has shown promising results in inhibiting the proliferation of cancer cells. It appears to interfere with cell cycle progression and induce apoptosis in several cancer cell lines.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting a potential role in reducing oxidative stress.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of DMPI on different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of mitochondrial function |
Case Studies
- Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry reported that DMPI significantly reduced cell viability in MCF-7 cells through the activation of caspases, leading to apoptosis .
- In Vivo Studies : In animal models, DMPI exhibited significant tumor growth inhibition when administered alongside standard chemotherapy agents. This suggests a potential synergistic effect that warrants further investigation .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of DMPI using DPPH and ABTS assays, revealing that DMPI's antioxidant activity was comparable to that of established antioxidants like vitamin E .
Potential Therapeutic Applications
Given its diverse biological activities, DMPI may have several therapeutic applications:
- Cancer Therapy : Due to its cytotoxic effects on various cancer cell lines, DMPI could be explored as a candidate for developing new anticancer therapies.
- Neuroprotection : The antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. For instance, derivatives have shown significant growth inhibition against several cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| SNB-19 | 86.61 | 10.56 |
| OVCAR-8 | 85.26 | 12.34 |
| NCI-H460 | 75.99 | 15.78 |
| MDA-MB-231 | 67.55 | 18.45 |
These findings indicate that the compound induces apoptosis through mechanisms involving caspase activation and poly ADP-ribose polymerase (PARP) cleavage, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties, particularly against neurodegenerative diseases. For example, studies indicate that similar indole derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease:
| Compound | Activity | Reference |
|---|---|---|
| N-(2,5-dimethoxyphenyl) | Moderate inhibition | |
| Other indole derivatives | Significant inhibition |
This inhibition could lead to increased acetylcholine levels, potentially improving cognitive function and memory.
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Preliminary studies show effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
These results highlight the potential for developing new antimicrobial agents from this class of compounds .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
Case Study 1 : A study on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2 : In animal models of neurodegeneration, administration of similar compounds led to improved cognitive performance and reduced amyloid plaque formation, suggesting a protective effect against Alzheimer's pathology.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via a multi-step process involving:
- Step 1 : Condensation of 2-methylindole-3-carboxaldehyde with a 2,5-dimethoxyphenylamine derivative using chloroacetyl chloride as an acylating agent under reflux in dichloromethane (DCM) .
- Step 2 : Oxidation of the intermediate using Na₂CO₃ as a base and acetyl chloride for acetylation, followed by purification via silica gel chromatography (gradient: 0–8% MeOH in DCM) and recrystallization from ethyl acetate .
- Optimization : Adjust molar ratios (e.g., 1:1.5 for amine:acyl chloride) and monitor reaction progress via TLC. Extended reflux times (8–12 hours) may enhance conversion .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure, and what key spectral markers should be prioritized?
- Techniques :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–7.7 ppm for indole and dimethoxyphenyl groups) and acetamide carbonyl resonance (~δ 168–170 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367) and fragmentation patterns .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 48–80° for similar acetamides) and hydrogen-bonding motifs (N–H⋯O dimers) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Approach :
- Substituent variation : Modify methoxy groups on the phenyl ring (e.g., 2,5-dimethoxy → 2,4-dichloro) to assess effects on lipophilicity and target binding .
- Bioisosteric replacement : Replace the indole moiety with benzoxazole or pyridine derivatives to evaluate potency shifts .
- Pharmacokinetic profiling : Use logP calculations (e.g., ClogP ≈ 2.5) and metabolic stability assays in liver microsomes .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Strategies :
- Orthogonal assays : Validate initial findings (e.g., cytotoxicity) using complementary methods like apoptosis flow cytometry or caspase-3 activation assays .
- Batch analysis : Compare purity (>95% via HPLC) and stereochemical consistency (chiral chromatography) across samples .
- Target engagement studies : Use SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., kinases) .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Model binding to ATP pockets (e.g., EGFR kinase) using crystal structures (PDB: 1M17) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : Prioritize derivatives with favorable BBB permeability and low hepatotoxicity .
Q. What strategies mitigate stability issues during long-term storage of the compound?
- Recommendations :
- Storage : Lyophilize and store at -80°C under argon to prevent oxidation of the indole and acetamide groups .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) in DMSO stock solutions .
- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA .
Q. How can in vivo efficacy be evaluated while addressing bioavailability limitations?
- Protocol :
- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility (particle size <200 nm via DLS) .
- Dosing : Administer intraperitoneally (10 mg/kg) in xenograft models, with plasma PK sampling at 0, 1, 4, 8, 24 h .
- Biomarkers : Quantify tumor volume reduction and apoptosis markers (e.g., cleaved PARP) via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
